3-chloro-N,N-diethylpropanamide

Overview

Description

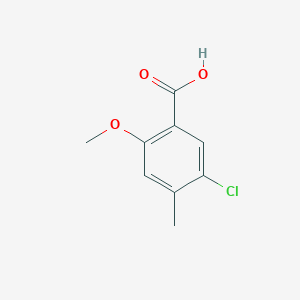

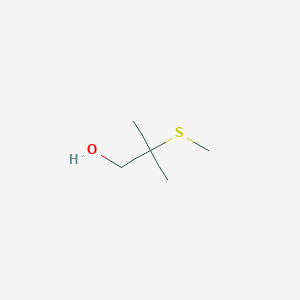

3-chloro-N,N-diethylpropanamide is a chemical compound with the CAS Number: 28226-88-2 . It has a molecular weight of 163.65 .

Molecular Structure Analysis

The molecular structure of 3-chloro-N,N-diethylpropanamide can be represented by the InChI Code: 1S/C7H14ClNO/c1-3-9(4-2)7(10)5-6-8/h3-6H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications

Molecular Structure and Spectroscopy Analysis

Research on structurally related compounds, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, involves detailed analysis of molecular structure and vibrational spectra. These studies use techniques like Hartree-Fock and density functional methods, providing insights into the molecular geometry and vibrational frequencies of these compounds, which are essential for understanding their chemical properties and potential applications (Arslan, Flörke, Külcü, & Binzet, 2007).

Antibacterial Coatings

Compounds with a similar structure, like N-halamine polyelectrolytes, have been developed for antibacterial coatings on textiles. These compounds demonstrate significant efficacy against bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential for biomedical applications (Liu, Li, Cheng, Ren, & Huang, 2015).

Spectral and Structural Analysis in Drug Development

In drug development, the synthesis and characterization of compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which share similarities with 3-chloro-N,N-diethylpropanamide, are crucial. These studies, which include spectral IR, NMR UV-Vis investigations, and DFT calculations, are vital for developing new pharmaceutical compounds (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).

Luminescence Sensitization in Nanoparticles

Research has been conducted on compounds like 2,6-Bis(diethylamide)-4-oxo(3-thiopropane)pyridine, which are used to sensitize luminescence in lanthanide ions. Such research has implications in areas like nanotechnology andmaterials science, where these compounds can enhance the efficiency of luminescent materials (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Reduction of Acrylamide in Food Processing

In the food industry, studies on compounds like 3-Aminopropanamide, closely related to 3-chloro-N,N-diethylpropanamide, show potential for reducing acrylamide in thermally processed foods. This research is vital for improving food safety and reducing the presence of harmful contaminants in food products (Wu, Zheng, Zhang, Huang, & Ou, 2018).

Environmental Remediation

Research on the degradation of atrazine, which shares structural similarities with 3-chloro-N,N-diethylpropanamide, in various redox conditions, contributes to environmental remediation efforts. Understanding how these compounds interact in different environmental conditions is crucial for developing effective strategies for contaminant removal from soil and water (Crawford, Traina, & Tuovinen, 2000).

Synthesis of Novel Antimicrobial Agents

Efficient synthesis methods for structurally related compounds, such as 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(substitutedphenyl)-azetidin-2-one, have been developed. These compounds exhibit potential as antimicrobial agents, demonstrating the importance of synthetic chemistry in developing new pharmaceuticals (Raval, Patel, Patel, Patel, & Desai, 2009).

Chiral Precursor Synthesis

The asymmetric reduction of related compounds, such as 3-chloropropiophenone, to produce chiral precursors for antidepressants highlights the importance of stereochemistry in pharmaceutical synthesis. These processes are essential for producing high-purity, chirally pure compounds for medical applications (Yang, Zhimin, Yao, & Xu, 2009).

properties

IUPAC Name |

3-chloro-N,N-diethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-3-9(4-2)7(10)5-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAQTCSKOHARRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N,N-diethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3381879.png)